3-bromo-N-ethylbenzamide
Description
3-Bromo-N-ethylbenzamide (CAS: 26819-10-3) is a substituted benzamide derivative characterized by a benzene ring with a bromine atom at the 3-position and an ethyl group attached to the amide nitrogen. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol. The compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research .
Properties
IUPAC Name |
3-bromo-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKUGXGVHIJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400089 | |
| Record name | 3-bromo-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26819-10-3 | |
| Record name | 3-Bromo-N-ethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26819-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-ethylbenzamide typically involves the bromination of N-ethylbenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the third position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the product. Post-reaction, the compound is purified through techniques like recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form N-ethylbenzamide by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Reduction: Formation of N-ethylbenzamide.
Oxidation: Formation of 3-bromo-N-ethylbenzoic acid.
Scientific Research Applications
3-Bromo-N-ethylbenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. Detailed studies on its binding interactions and molecular pathways are essential to understand its full potential.
Comparison with Similar Compounds
Variation in Amide Substituents
The substituent on the amide nitrogen significantly influences steric and electronic properties:
- N-Methyl Analogues: 3-Bromo-N-methylbenzamide (CAS: 39217-08-8) replaces the ethyl group with a methyl group, reducing steric hindrance. This may enhance reactivity in coupling reactions but lower solubility in nonpolar solvents compared to the ethyl derivative .
- N,N-Dimethyl Analogues :
Key Insight : The ethyl group in 3-bromo-N-ethylbenzamide balances steric bulk and solubility, making it suitable for reactions requiring moderate steric hindrance .
Halogen Substitution
Halogen choice impacts reactivity in cross-coupling reactions:
- Iodo Derivatives :
Key Insight : Bromine offers a compromise between reactivity and stability, making this compound a preferred intermediate in Suzuki-Miyaura couplings .
Substitution on the Benzene Ring
- 3-Bromo-4-methylphenyl Derivatives :
Key Insight : The unsubstituted benzene ring in this compound allows greater flexibility for subsequent functionalization.
Complex Derivatives
- Hydrazine-Containing Analogues: 3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide (CAS: 338956-70-0) incorporates a hydrazine moiety, enabling applications in chelation or as a pharmacophore in drug design .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-Bromo-N-ethylbenzamide is an organic compound characterized by the presence of a bromine atom at the third position of the benzene ring and an ethyl group attached to the nitrogen atom of the amide. This unique structure contributes to its diverse biological activities, which have been the subject of extensive research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H10BrNO
- Molecular Weight : 229.09 g/mol
- Structure : The compound features a bromine atom that enhances its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Apoptosis Induction : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.
- Receptor Interaction : It has been observed to interact with specific receptors involved in cell growth and apoptosis signaling pathways.
- Enhanced Membrane Permeability : The presence of the ethyl group enhances membrane permeability, facilitating better bioavailability and efficacy in biological systems.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Anticancer Properties : Studies have shown promising results in inhibiting various cancer cell lines, suggesting its potential as an antitumor agent.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Research Findings
Detailed Research Insights
-
Antitumor Activity :
- A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines, leading to increased apoptosis rates. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
-
Antimicrobial Activity :
- In vitro tests revealed that this compound showed substantial antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
- Molecular Docking Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
